molecular formula C12H9Cl2N3O B11645198 4-Hydroxybenzaldehyde (3,5-dichloropyridin-2-yl)hydrazone

4-Hydroxybenzaldehyde (3,5-dichloropyridin-2-yl)hydrazone

Cat. No.: B11645198
M. Wt: 282.12 g/mol
InChI Key: HGMCYWGOKQCRQD-OMCISZLKSA-N
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Description

4-[(E)-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is a chemical compound that features a phenol group linked to a hydrazone moiety, which is further connected to a dichloropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL typically involves the condensation reaction between 3,5-dichloropyridine-2-carbohydrazide and 4-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, often in the presence of an acid catalyst like acetic acid to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The hydrazone moiety can be reduced to form hydrazines.

    Substitution: The dichloropyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrazines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-[(E)-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The hydrazone moiety is particularly important for its binding affinity and specificity. Additionally, the dichloropyridine ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloropyridine: Shares the dichloropyridine ring but lacks the hydrazone and phenol groups.

    4-Hydroxybenzaldehyde: Contains the phenol group but lacks the dichloropyridine and hydrazone moieties.

    Hydrazones: General class of compounds with similar hydrazone linkages but different substituents.

Uniqueness

4-[(E)-[2-(3,5-DICHLOROPYRIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is unique due to its combination of a phenol group, a hydrazone linkage, and a dichloropyridine ring. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds .

Properties

Molecular Formula

C12H9Cl2N3O

Molecular Weight

282.12 g/mol

IUPAC Name

4-[(E)-[(3,5-dichloropyridin-2-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C12H9Cl2N3O/c13-9-5-11(14)12(15-7-9)17-16-6-8-1-3-10(18)4-2-8/h1-7,18H,(H,15,17)/b16-6+

InChI Key

HGMCYWGOKQCRQD-OMCISZLKSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=C(C=C(C=N2)Cl)Cl)O

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C(C=C(C=N2)Cl)Cl)O

solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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